4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline
Overview
Description
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a versatile organic compound with wide-ranging applications in scientific research and industrial settings . It is derived from aniline, a compound found naturally in various substances .
Synthesis Analysis
The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline involves several steps. It has been used in the synthesis of 4-(trialkylmethyl)anilines . The intermediate was formed by a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline can be represented by the formula CF3C6H4NH2 . Its molecular weight is 161.12 .Chemical Reactions Analysis
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline has been used as a synthetic building block . It has been involved in various chemical reactions, including the synthesis of 4-(trialkylmethyl)anilines .Physical And Chemical Properties Analysis
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a liquid at room temperature . It has a refractive index of 1.483 , a boiling point of 83 °C , and a density of 1.283 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is known to enhance the pharmacokinetic properties of pharmaceuticals . It can improve the metabolic stability and increase the lipophilicity of drug molecules, which is crucial for the development of new medications. This compound could serve as a building block in the synthesis of drugs targeting a range of diseases due to its structural versatility and the presence of the triazole ring, which is a common motif in many pharmaceuticals.
Agrochemical Synthesis
In agrochemistry, the compound’s derivatives could be used to create novel herbicides, insecticides, and fungicides . The triazole ring, in particular, is known for its use in agrochemicals due to its ability to interact with various biological targets, potentially leading to the development of more effective and safer agricultural chemicals.
Material Science
The unique properties of the trifluoromethyl group can be exploited in material science. It can be used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing thermal stability . This makes it valuable for creating specialized coatings or additives in polymers and other advanced materials.
Spectroscopic Analysis
Compounds like 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline can be used as standards or reagents in spectroscopic methods such as NMR or mass spectrometry. Their distinct electronic structure can aid in the identification and quantification of various substances in complex mixtures .
Electronic Structure Analysis
The electronic structure of molecules containing trifluoromethyl groups is of significant interest in the field of chemistry. Researchers can study the electron distribution and molecular orbitals to understand the compound’s reactivity and interaction with other molecules. This analysis is crucial for designing molecules with desired properties for use in various chemical applications .
Drug Synthesis Intermediates
This compound can act as an intermediate in the synthesis of complex drug molecules. Its reactive sites allow for various chemical transformations, making it a valuable precursor in multi-step synthesis processes. The presence of both aniline and triazole functionalities offers multiple points of modification, which is essential in the drug discovery process .
Safety And Hazards
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-[5-(trifluoromethyl)triazol-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHUEPKVZUTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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